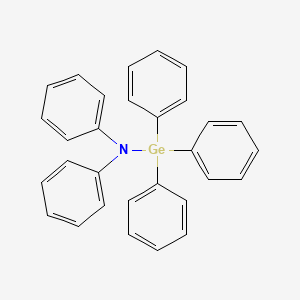
N,N,1,1,1-Pentaphenylgermanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1,1-Pentaphenylgermanamine is an organogermanium compound characterized by the presence of five phenyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaphenylgermanamine typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{GeCl}_4 + 5 \text{PhLi} \rightarrow \text{Ge(Ph)}_5 + 4 \text{LiCl} ] where (\text{Ph}) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,1,1,1-Pentaphenylgermanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Germanium dioxide (GeO₂).
Reduction: Germanium hydrides (GeH₄).
Substitution: Phenyl-substituted germanium compounds.
Applications De Recherche Scientifique
N,N,1,1,1-Pentaphenylgermanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which N,N,1,1,1-Pentaphenylgermanamine exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups attached to the germanium atom can participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to specific targets. Additionally, the germanium atom can coordinate with various ligands, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
N,N,1,1,1-Pentaphenylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaphenylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaphenylplumbane: Similar structure but with lead instead of germanium.
Uniqueness: N,N,1,1,1-Pentaphenylgermanamine is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and lead analogs. Germanium’s position in the periodic table allows for unique bonding characteristics and reactivity, making this compound a valuable compound for various applications.
Propriétés
Numéro CAS |
64653-46-9 |
|---|---|
Formule moléculaire |
C30H25GeN |
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
N-phenyl-N-triphenylgermylaniline |
InChI |
InChI=1S/C30H25GeN/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clé InChI |
NUOPOIHZHHRTRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[Ge](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
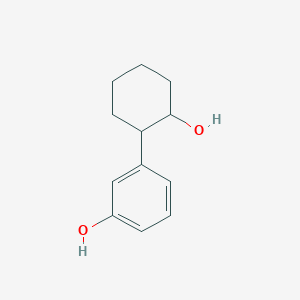


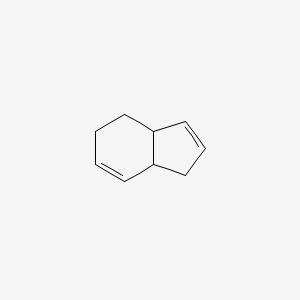
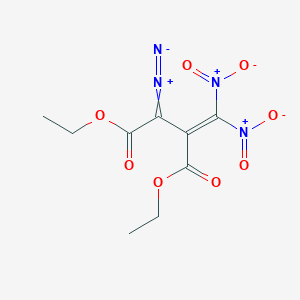

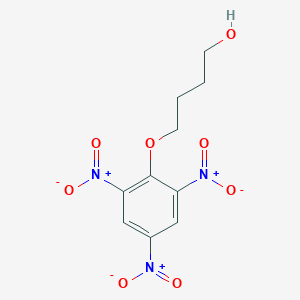
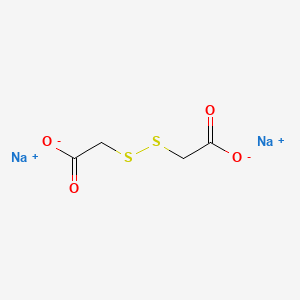
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
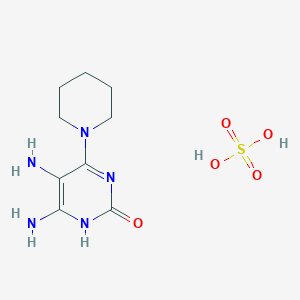
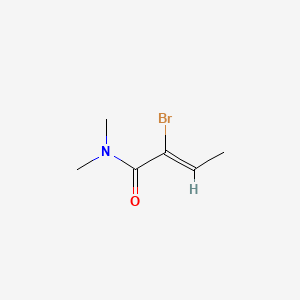
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
